LogP-Driven Lipophilicity Advantage of 2-Ethyl Over Unsubstituted and 2-Methyl Analogs
The 2-ethyl substituent provides a quantifiable increase in LogP compared to the unsubstituted parent and the 2-methyl analog. The target compound has a reported LogP of 1.29–1.60 [1], while the unsubstituted [1,2,4]triazolo[1,5-a]pyridine has a LogP of ~0.73, and the 2-methyl derivative has a LogP of ~1.04 [2]. This ~0.6–0.9 LogP unit increase translates to roughly 4–8 fold higher octanol-water partition coefficient, which can be decisive for passive membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP 1.29 (experimental) / XLogP3-AA 1.6 (computed) |
| Comparator Or Baseline | Unsubstituted [1,2,4]triazolo[1,5-a]pyridine: LogP 0.73 / XLogP3 0.73; 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine: LogP 1.04 |
| Quantified Difference | Target vs. unsubstituted parent: ΔLogP = 0.56–0.87 (~4–7× higher lipophilicity); Target vs. 2-methyl: ΔLogP = 0.25–0.56 (~2–4× higher lipophilicity) |
| Conditions | Computed values from PubChem (XLogP3 algorithm); experimental LogP from chem960.com database |
Why This Matters
Higher lipophilicity can directly translate to improved membrane permeability and cellular uptake, making 2-ethyl-[1,2,4]triazolo[1,5-a]pyridine a more suitable lipophilic fragment for cell-based assays or CNS-targeted probe design than its less lipophilic counterparts.
- [1] PubChem. 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine (CID 254583) XLogP3-AA = 1.6. Accessed 2026-05-02. View Source
- [2] PubChem. [1,2,4]Triazolo[1,5-a]pyridine (CID 136089) XLogP3 = 0.73. Accessed 2026-05-02. View Source
